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Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is
a common contaminant of cereal grains and their derived products.[1][2] While extensive in
vitro studies have demonstrated its cytotoxic effects, a comprehensive understanding of its in
vivo toxicity is crucial for risk assessment and potential therapeutic applications. This technical
guide provides an in-depth overview of the current knowledge on the in vivo toxicity of Enniatin
B1, with a focus on quantitative data, experimental methodologies, and the underlying
molecular mechanisms.

Quantitative Toxicological Data

The in vivo toxicity of Enniatin B1 has been evaluated in various animal models, primarily
focusing on oral and intravenous administration routes. Acute lethal dose (LD50) values for
Enniatin B1 are not extensively reported in the available scientific literature. However, several
studies have established No-Observed-Adverse-Effect Levels (NOAELs) and characterized
specific toxicological endpoints. The quantitative data from key in vivo studies are summarized
in the tables below.
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Animal Model Dosage Duration

Key Findings Reference

0.8, 4, and 20
mg/kg bw/day

CD1(ICR) Mice (as part of an 28 days
enniatin

complex)

NOAEL of the
enniatin complex
was determined
to be 20
mg/kg/day for
both sexes.
Slight reductions
in food
consumption
were noted at 4
and 20 mg/kg in
males and 20 [2]
mg/kg in
females. No
significant
changes in body
weight, organ
weights,
hematology,
blood
biochemistry, or
histopathology
were observed.

1.41 mg/kg bw
Wistar Rats (in a mixture with  Single dose

other enniatins)

No observable
adverse effects [3]

were reported.

Intravenous Administration
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Animal Model Dosage Duration Key Findings Reference

Dose-dependent
embryotoxicity,
including
apoptosis of
blastocyst-stage
embryos,
impaired
embryonic

development,

) 1, 3, and 5 mg/kg and decreased
Pregnant Mice 4 days ) [4]
bw/day fetal weight.
Increased

reactive oxygen
species (ROS)
and altered
transcription of
antioxidant and
immune-related
genes in the fetal

liver at 5 mg/kg.

Intraperitoneal Administration

While specific studies on Enniatin B1 were not found, a study on the closely related Enniatin B
provides some insight.
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Animal Model Dosage Duration Key Findings Reference

Lethality
observed within
] 10-40 mg/kg bw
Mice o Every 8 hours 2-5 days at [5]
(Enniatin B)
doses of 10-40

mg/kg.

No acute toxicity
was observed,
) but
) 5 mg/kg bw Two consecutive ) )
Mice o bioaccumulation [5][6]
(Enniatin B) days o .

in lipophilic
tissues was

noted.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies.
The following sections describe the experimental protocols from the key in vivo studies cited.

28-Day Repeated Oral Dose Toxicity Study in Mice

e Test Substance: Enniatin complex consisting of Enniatin B, Enniatin B1, and Enniatin Al in a
4:4:1 ratio.

¢ Animal Model: CD1(ICR) mice, with 10 males and 10 females per group.
o Acclimation: Animals were acclimated for one week prior to the study.

o Administration: The enniatin complex was administered daily by oral gavage at doses of 0
(vehicle control), 0.8, 4, and 20 mg/kg body weight.

o Observations:
o Clinical Signs and Mortality: Animals were observed daily.

o Body Weight and Food Consumption: Measured weekly.
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e Endpoint Analysis:

o Hematology and Blood Biochemistry: Blood samples were collected at the end of the 28-
day period for analysis.

o Organ Weights: Key organs were weighed post-mortem.

o Histopathology: Tissues from major organs were collected, processed, and examined
microscopically.[2]

Intravenous Embryotoxicity Study in Mice
e Test Substance: Enniatin B1.

e Animal Model: Pregnant mice.

o Administration: Enniatin B1 was administered via intravenous injection at doses of 1, 3, and
5 mg/kg body weight per day for 4 consecutive days.

e Endpoint Analysis:

o Embryonic Development: Assessment of blastocyst-stage embryos for apoptosis and
overall developmental progression from zygote to blastocyst.

o Fetal Weight: Measurement of fetal weight.

o Oxidative Stress Markers: Quantification of total reactive oxygen species (ROS) in fetal
liver tissue.

o Gene Expression Analysis: Measurement of transcription levels of genes related to
antioxidant proteins and innate immunity (e.g., CXCL1, IL-1, IL-8) in the fetal liver.[4]

Signaling Pathways and Mechanisms of Toxicity

Enniatin B1 exerts its toxic effects through the modulation of several key signaling pathways,
leading to oxidative stress, apoptosis, and cellular dysfunction.

Oxidative Stress and Apoptosis
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Enniatin B1 is a potent inducer of oxidative stress, characterized by an overproduction of
reactive oxygen species (ROS).[1] This oxidative stress is a key trigger for the intrinsic pathway
of apoptosis.
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Caption: Enniatin B1-induced apoptotic signaling pathway.

Inhibition of Nrf2/HO-1 and JAKISTAT3 Signaling
Pathways

Recent studies have indicated that Enniatin B1 can also induce cellular damage by inhibiting
key protective signaling pathways.
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Caption: Inhibition of Nrf2/HO-1 and JAK/STAT3 pathways by Enniatin B1.

Experimental Workflow

A typical workflow for assessing the in vivo toxicity of Enniatin B1 is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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